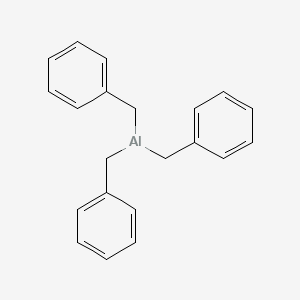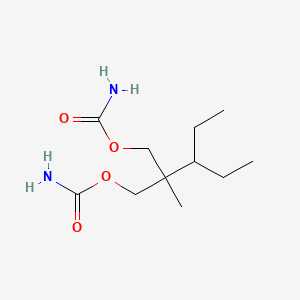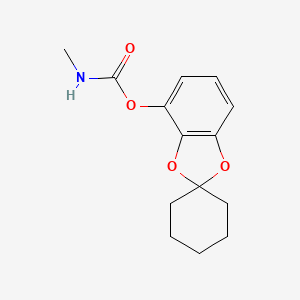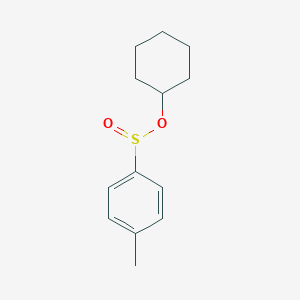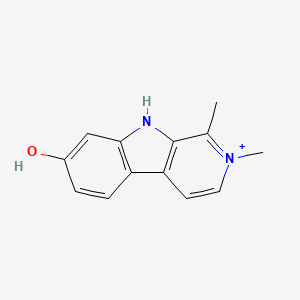
7-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a class of heterocyclic compounds known for their diverse biological activities and presence in various natural sources, including plants, marine organisms, and mammals
Métodos De Preparación
The synthesis of 7-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline scaffold . Another approach is the Bischler-Napieralski reaction, which involves the cyclization of an amide with a halogenated compound under acidic conditions . Industrial production methods often utilize metal-catalyzed reactions, such as palladium-catalyzed dehydrogenative annulation, to achieve high yields and selectivity .
Análisis De Reacciones Químicas
7-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
7-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium involves its interaction with various molecular targets and pathways. It can bind to specific receptors, enzymes, or DNA, leading to modulation of cellular processes . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial and antiviral activities .
Comparación Con Compuestos Similares
7-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium can be compared with other beta-carboline derivatives, such as:
Harmine: Known for its psychoactive properties and potential use in treating neurological disorders.
Harmaline: Exhibits similar biological activities but with different potency and selectivity.
Norharmane: Another beta-carboline with distinct pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the range of applications it offers in various scientific fields.
Propiedades
Número CAS |
17994-13-7 |
|---|---|
Fórmula molecular |
C13H13N2O+ |
Peso molecular |
213.25 g/mol |
Nombre IUPAC |
1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium-7-ol |
InChI |
InChI=1S/C13H12N2O/c1-8-13-11(5-6-15(8)2)10-4-3-9(16)7-12(10)14-13/h3-7H,1-2H3,(H,14,16)/p+1 |
Clave InChI |
IKSOWGZATCLVAU-UHFFFAOYSA-O |
SMILES canónico |
CC1=[N+](C=CC2=C1NC3=C2C=CC(=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


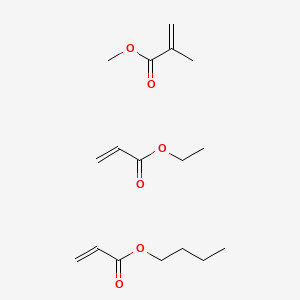
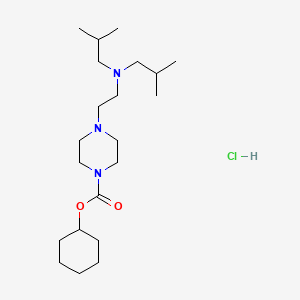

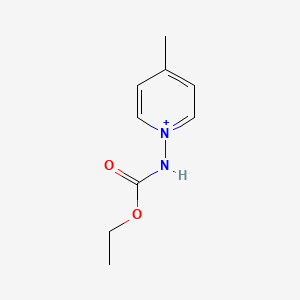
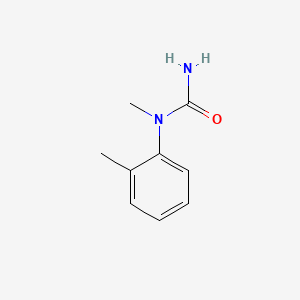
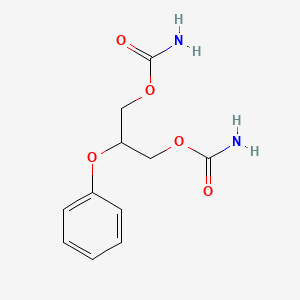
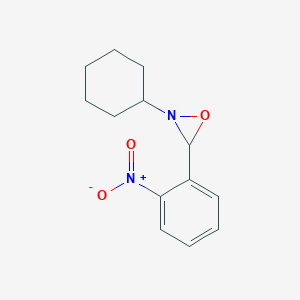
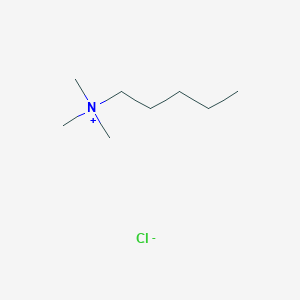
![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)

